3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride is a complex organic compound with significant interest in medicinal chemistry and drug development. This compound features a unique spirocyclic structure, which is characterized by the fusion of a furo[3,4-c]pyridine ring with a piperidine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research.
The compound is classified under spirocyclic compounds, specifically within the category of piperidine derivatives. Its chemical identity is denoted by the CAS number 2044706-82-1 and can be found in databases such as PubChem, where it is listed under CID 127255363 . The compound has been referenced in various scientific literature, indicating its relevance in ongoing research.
The synthesis of 3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride typically involves multi-step reactions that may include cyclization and functional group transformations. A notable method for synthesizing similar spirocyclic compounds involves a four-component reaction in which an amine reacts with maleimides to form spirocyclic structures through Michael addition followed by cyclization .
Key steps in the synthesis process may include:
The molecular formula of 3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride is CHClNO. The structure consists of a fused ring system that provides unique chemical properties and biological activity.
The compound's structural data can be represented using molecular modeling software to visualize its three-dimensional conformation.
3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride can participate in various chemical reactions typical of nitrogen-containing heterocycles. These may include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to develop derivatives with improved activity.
The mechanism of action for 3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride is not fully elucidated but is likely related to its interaction with specific biological targets such as receptors or enzymes. Compounds with similar structures have shown activity in modulating neurotransmitter systems or exhibiting anti-inflammatory properties.
Research indicates that spirocyclic compounds often exhibit unique binding affinities due to their conformational rigidity, which can lead to enhanced selectivity for biological targets compared to more flexible molecules .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride has potential applications in:
This compound exemplifies how intricate organic structures can lead to novel therapeutic agents through careful design and synthesis strategies. Further research will likely uncover more specific applications and enhance our understanding of its biological significance.
The synthesis of 3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride (CAS: 781609-42-5) involves strategically designed multi-step sequences to assemble its complex spirocyclic architecture. The core pathway begins with the formation of a furopyridine-piperidine precursor through condensation reactions between appropriately substituted heterocyclic components. This is followed by late-stage oxidation to introduce the critical ketone functionality at the 3-position of the furopyridine ring system. The final step involves hydrochloride salt formation to yield the target compound as a stable crystalline solid, enhancing its suitability for handling and further reactivity studies [4] [6].
Key synthetic challenges include controlling regioselectivity during the spiro-fusion step and preventing oxidation side reactions that could lead to ring-opened byproducts. The molecular formula (C₁₁H₁₂N₂O₂) and molecular weight (204.23 g/mol) of the free base are confirmed prior to salt formation, with the hydrochloride salt adding HCl to yield a distinct molecular weight of 240.69 g/mol [2] [6]. The SMILES notation (O=C1OC2(CCNCC2)C3=C1C=NC=C3) precisely encodes the connectivity of the spiro system, including the lactam and tertiary amine sites that facilitate hydrochloride salt formation [6].
Table 1: Key Synthetic Intermediates and Their Roles
Intermediate | Function | Key Transformation |
---|---|---|
Furopyridine-piperidine adduct | Spiro core assembly | Cyclization via nucleophilic addition |
3-Oxo-spirocyclic free base | Ketone introduction | Oxidation at C3 position |
Dihydrochloride salt | Solubility enhancement | Acid-mediated salt formation |
The construction of the spiro[furo[3,4-c]pyridine-1,4'-piperidine] framework relies on precision cyclization methodologies. The most efficient approach employs [3 + 2] cycloaddition reactions, where activated isocyanides serve as key reactants with furopyridine-derived synthons. This method enables the simultaneous formation of the furan and pyridine rings in a convergent manner, directly establishing the spiro-connected quaternary carbon center essential for the compound's three-dimensional structure [7].
Alternative routes utilize Pictet-Spengler-type cyclizations, where iminium ions generated in situ undergo intramolecular electrophilic attack onto the electron-rich furan ring. This strategy is particularly valuable for introducing aryl or alkyl substituents at strategic positions while maintaining the spirocyclic integrity. The reaction efficiency depends critically on acid catalysts (e.g., HCl, TsOH) and solvent polarity to stabilize the iminium intermediate and promote cyclization over polymerization [8]. The resulting tetrahydrofuro[3,2-c]pyridine derivatives demonstrate the versatility of this approach for constructing related fused systems, though adaptations are required for the specific [3,4-c] isomer [8].
Catalytic systems play a pivotal role in optimizing the synthesis of this spirocyclic compound. Transition metal catalysis, particularly silver(I) complexes, enables enantioselective cyclization pathways that access chiral variants of the spiro framework. Silver catalysts coordinate with both the isocyanide and allenoate components in [3+2] cyclizations, lowering the activation energy for the ring-forming step while imparting stereochemical control. This approach achieves exceptional enantiomeric excess (ee >90%) for related 3H-pyrrole systems, suggesting applicability to the furopyridine series [7].
In contrast, organocatalytic systems employing triphenylphosphine (PPh₃) provide a metal-free alternative that delivers polysubstituted heterocycles with high efficiency. The phosphine catalyst facilitates the generation of reactive zwitterionic intermediates from allenoates, which subsequently undergo cyclization with isocyanides. This method achieves near-quantitative yields for model systems under mild conditions (25-50°C) and demonstrates excellent functional group tolerance, accommodating electron-withdrawing and donating substituents crucial for derivatization [7].
Table 2: Comparative Catalyst Performance in Spirocyclic Synthesis
Catalyst System | Reaction Type | Yield Range | Key Advantage |
---|---|---|---|
Ag(I)/chiral phosphine | Enantioselective [3+2] | 70-85% | High enantioselectivity (ee >90%) |
PPh₃ (10 mol%) | [3+2] cycloaddition | 85-98% | Metal-free, broad substrate scope |
HCl (2.0 equiv) | Pictet-Spengler | 48-67% | Simple setup, scalable |
While traditional batch synthesis remains predominant for this compound, emerging process intensification technologies offer significant improvements in reaction efficiency. Ultrasound irradiation (20-50 kHz) dramatically accelerates cyclization steps by enhancing mass transfer and promoting cavitation-induced reaction activation. In model [3+2] cyclizations, ultrasound reduces reaction times from hours to minutes while improving yields by 15-20% through suppression of thermal decomposition pathways [7].
Continuous flow chemistry represents another frontier for synthesis optimization, particularly for the hazardous intermediate handling and highly exothermic steps involved in spirocycle formation. Microreactor systems enable precise temperature control (-20°C to 150°C range) during iminium formation and subsequent cyclization, minimizing side reactions. The technology facilitates direct scaling from milligram to kilogram quantities without re-optimization, addressing a critical bottleneck in pre-clinical development of spirocyclic compounds. Though specific flow data for this exact molecule isn't provided in the sources, analogous heterocyclic systems demonstrate 3-5x productivity increases over batch methods [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: